4-Pyridinol,radicalion(1+)(9CI)
Description
4-Pyridinol, radical ion(1+)(9CI) is a cationic radical species derived from 4-pyridinol (C₅H₅NO), a hydroxypyridine derivative. The parent compound, 4-pyridinol (CAS 626-64-2), has a molecular weight of 95.09 g/mol and a melting point of 148.5°C . Its IUPAC name is pyridin-4-ol, and it exists in equilibrium with its tautomer, 4-pyridone, under specific conditions . The radical ion(1+) form introduces a positive charge and an unpaired electron, altering its electronic structure and reactivity.
Properties
CAS No. |
157061-69-3 |
|---|---|
Molecular Formula |
C5H5NO |
Synonyms |
4-Pyridinol,radicalion(1+)(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-pyridinol, radical ion(1+)(9CI) with structurally related compounds:
Reactivity and Electronic Features
- 4-Pyridinol, Radical Ion(1+)(9CI): The radical cation exhibits enhanced electrophilicity due to the positive charge and unpaired electron, making it reactive in redox-driven processes. However, its instability under ambient conditions limits direct experimental characterization.
- 3-Iodopyridin-4-ol: The iodine substituent enables Suzuki-Miyaura and Ullmann couplings, facilitating aryl-aryl bond formation in drug synthesis . This contrasts with 4-pyridinol, which lacks halogen-directed reactivity.
Research Findings and Limitations
- Spectroscopic Data Gap: While 4-pyridinol’s structure and tautomerism are well-documented , its radical ion(1+) remains understudied.
- Comparative Stability: 3-Iodopyridin-4-ol’s iodine group stabilizes the molecule against oxidation, whereas the radical ion(1+) is likely transient in most environments.
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